3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol
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Overview
Description
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol is a complex organic compound characterized by the presence of a fluorine atom, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® for the fluorination step, followed by the formation of the pyrrolidine ring through cyclization reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylpyrrolidine: Similar structure but lacks the carbonyl and phenol groups.
4-(3-Pyrrolidinylcarbonyl)phenol: Similar structure but lacks the fluorine atom.
3-Fluoro-4-phenylphenol: Similar structure but lacks the pyrrolidine ring.
Uniqueness
3-Fluoro-4-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to the combination of the fluorine atom, pyrrolidine ring, and phenol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[3-(2-fluoro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-16-11-14(20)6-7-15(16)12-4-3-5-13(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHADJHGYZHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684560 |
Source
|
Record name | (2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-86-6 |
Source
|
Record name | (2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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